molecular formula C27H25NO5S B407461 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 406475-55-6

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B407461
CAS No.: 406475-55-6
M. Wt: 475.6g/mol
InChI Key: WPQJGPSYBACLFV-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H25NO5S and its molecular weight is 475.6g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25NO5SC_{27}H_{25}NO_5S, with a molecular weight of approximately 475.56 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving 2-hydroxyaryl ketones.
  • Introduction of Acetyl and Methyl Groups : Typically accomplished via Friedel-Crafts acylation and alkylation.
  • Sulfonamide Formation : The final step involves attaching the sulfonamide group, which is crucial for the biological activity of the compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related benzofuran compounds. For instance, compounds derived from benzofuran structures have shown significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.25 µg/mL to 10 µg/mL, indicating strong efficacy compared to standard antibiotics like penicillin .

Acetylcholinesterase Inhibition

This compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s. Preliminary results suggest that this compound exhibits promising AChE inhibitory activity, although specific IC50 values remain to be fully characterized .

Apoptotic Induction

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, certain derivatives have been shown to significantly increase caspase activity, which is a marker of apoptosis, suggesting that this compound may possess similar pro-apoptotic properties .

Case Studies and Research Findings

StudyFocusFindings
Liu et al. (2023)AChE InhibitionCompound showed significant inhibition with potential therapeutic applications in Alzheimer's disease .
Su et al. (2023)Antibacterial ActivityDemonstrated MIC values comparable to standard antibiotics against B. subtilis and E. coli .
MDPI Study (2024)Apoptosis InductionIncreased caspase activity indicating pro-apoptotic effects in human chondrosarcoma cells .

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-5-20-8-13-23(14-9-20)34(31,32)28(27(30)21-10-6-17(2)7-11-21)22-12-15-25-24(16-22)26(18(3)29)19(4)33-25/h6-16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJGPSYBACLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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